molecular formula C15H10N2O4 B2450099 6-nitro-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 189183-96-8

6-nitro-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2450099
CAS No.: 189183-96-8
M. Wt: 282.255
InChI Key: CJPMJKZAEGKHRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-nitro-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C15H10N2O4 and its molecular weight is 282.255. The purity is usually 95%.
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Scientific Research Applications

Antiviral Action

  • Benzo[de]isoquinoline-1,3-diones, similar in structure to 6-nitro-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, have been studied for their antiviral properties. Specifically, they have shown inhibitory effects against herpes simplex and vaccinia viruses in chick embryo cell cultures (Garcia-Gancedo et al., 1979).

Polymerization Applications

  • Derivatives of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione, which share a core structure with the compound , have been utilized as versatile photoinitiators for polymerization processes. They are effective under various light conditions including violet-blue LED, green, and red light, showcasing their potential in polymer fabrication (Xiao et al., 2015).

Antitumor Activity

  • A family of compounds, including mono and bis-derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-diones, has been investigated for antitumor properties. These compounds demonstrated significant activity against various cancer cell lines, indicating their potential as novel antitumor agents (Wu et al., 2010).

Thermally Activated Delayed Fluorescent Emitters

  • Benzoisoquinoline-1,3-dione derivatives have been used as electron acceptors in donor-acceptor type thermally activated delayed fluorescent (TADF) emitters. They exhibited high quantum efficiency in red TADF devices, highlighting their potential in optoelectronic applications (Yun & Lee, 2017).

Antimicrobial Activity

  • Novel compounds involving 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione, like the compound in focus, have been synthesized and shown to possess antimicrobial activity against various bacterial and fungal strains. This indicates their potential in developing new antimicrobial agents (Sakram et al., 2018).

Corrosion Inhibition

  • Derivatives of quinoxaline-2,3(1H,4H)-dione, structurally related to this compound, have been evaluated as corrosion inhibitors for mild steel in acidic environments, demonstrating significant protective effects (Janati et al., 2019).

Properties

IUPAC Name

6-nitro-2-prop-2-enylbenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c1-2-8-16-14(18)10-5-3-4-9-12(17(20)21)7-6-11(13(9)10)15(16)19/h2-7H,1,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPMJKZAEGKHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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